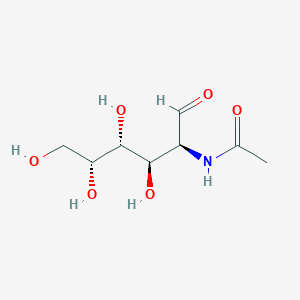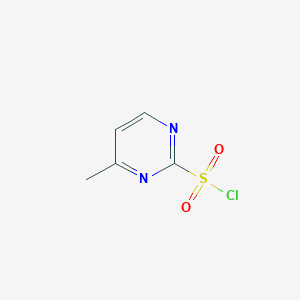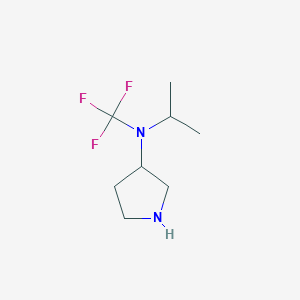
N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes . This reaction typically requires the presence of a catalyst such as trifluoroacetic acid and is conducted under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the aforementioned synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyrrolidine compounds .
Applications De Recherche Scientifique
N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a scaffold for the development of new pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine
- N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine
- N-isopropyl-N-(difluoromethyl)pyrrolidin-3-amine
Uniqueness
N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both an isopropyl group and a trifluoromethyl group on the pyrrolidine ring. This combination of substituents enhances its pharmacokinetic properties and makes it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
N-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)13(8(9,10)11)7-3-4-12-5-7/h6-7,12H,3-5H2,1-2H3 |
Clé InChI |
AIZHZCHCLXYRJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1CCNC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


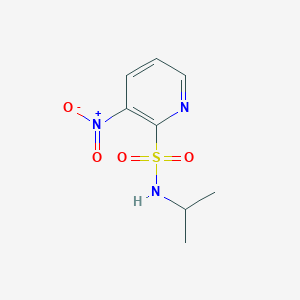
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)


![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
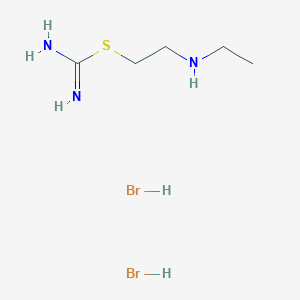
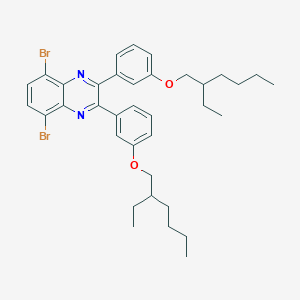
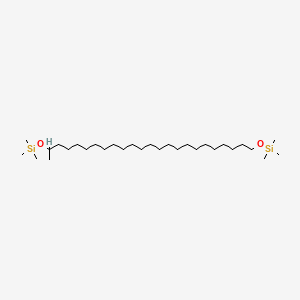
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
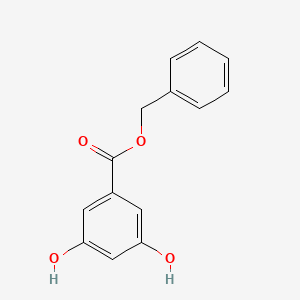
![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
